molecular formula C16H11ClF3N3O4S B11502717 4-chloro-N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide

4-chloro-N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide

Cat. No.: B11502717
M. Wt: 433.8 g/mol
InChI Key: IHZVONMKXZMFKW-UHFFFAOYSA-N
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Description

4-chloro-N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a trifluoromethyl group, an imidazolidinone ring, and a benzenesulfonamide moiety

Preparation Methods

The synthesis of 4-chloro-N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide involves multiple steps, typically starting with the preparation of the imidazolidinone ring. This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions. The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent. The final step involves the sulfonation of the aromatic ring using chlorosulfonic acid or a similar reagent .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The imidazolidinone ring and benzenesulfonamide moiety contribute to its overall stability and reactivity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds include other sulfonamides and imidazolidinones, such as:

  • N-[2-chloro-4-fluoro-5-(1,2,3,6-tetrahydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoyl}-N-isopropyl-N-methylsulfamide
  • 2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]-N-[methyl(propan-2-yl)sulfamoyl]benzamide

These compounds share similar structural features but differ in their specific substituents and overall reactivity. The presence of the trifluoromethyl group and the specific arrangement of functional groups in 4-chloro-N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide makes it unique and potentially more effective in certain applications .

Properties

Molecular Formula

C16H11ClF3N3O4S

Molecular Weight

433.8 g/mol

IUPAC Name

4-chloro-N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide

InChI

InChI=1S/C16H11ClF3N3O4S/c17-10-6-8-12(9-7-10)28(26,27)22-15(16(18,19)20)13(24)23(14(25)21-15)11-4-2-1-3-5-11/h1-9,22H,(H,21,25)

InChI Key

IHZVONMKXZMFKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(NC2=O)(C(F)(F)F)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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